molecular formula C11H12FNO5S B2702668 4-(3-Fluorosulfonyloxybenzoyl)morpholine CAS No. 2411291-44-4

4-(3-Fluorosulfonyloxybenzoyl)morpholine

Cat. No.: B2702668
CAS No.: 2411291-44-4
M. Wt: 289.28
InChI Key: JNCSMWCJNHJQOP-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxybenzoyl)morpholine is an organic compound that features a morpholine ring attached to a benzoyl group, which is further substituted with a fluorosulfonyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxybenzoyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorosulfonyloxybenzoic acid.

    Formation of Benzoyl Chloride: The 3-fluorosulfonyloxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride.

    Coupling with Morpholine: The benzoyl chloride is then reacted with morpholine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxybenzoyl)morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be displaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzoyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoyl derivatives.

    Oxidation: Products include oxidized benzoyl derivatives.

    Reduction: Products include reduced benzoyl derivatives.

    Hydrolysis: Products include 3-fluorosulfonyloxybenzoic acid and morpholine.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorosulfonyloxybenzoyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable covalent bonds with multiple amino acid residues makes it a valuable tool in chemical biology and drug design .

Properties

IUPAC Name

4-(3-fluorosulfonyloxybenzoyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c12-19(15,16)18-10-3-1-2-9(8-10)11(14)13-4-6-17-7-5-13/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCSMWCJNHJQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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